7030B-C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-7-8-23)10-11-5-4-6-12(9-11)26-3/h4-6,9,23H,7-8,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVVJVCKDAXYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 7030B-C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of 7030B-C5, a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) transcription. This document details the compound's effects on lipid metabolism, the underlying signaling pathways, and the experimental data supporting its potential as a therapeutic agent for cardiovascular diseases such as atherosclerosis.
Core Mechanism of Action
This compound is a preclinical small-molecule compound, characterized by a xanthine (B1682287) scaffold, that has been identified as a potent down-regulator of PCSK9 expression.[1][2][3][4][5] Unlike monoclonal antibodies that bind to circulating PCSK9, this compound acts at the transcriptional level, reducing the synthesis of PCSK9 mRNA and consequently both intracellular and secreted PCSK9 protein.[2][6] This reduction in PCSK9 levels leads to an increase in the abundance of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[1][2][3][4][6] With more LDLRs available, the uptake of circulating Low-Density Lipoprotein Cholesterol (LDL-C) by liver cells is enhanced, resulting in lower plasma LDL-C levels.[1][2][3][4]
The primary mechanism for this transcriptional repression involves the modulation of key transcription factors, namely Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead box protein O3 (FoxO3).[1][2][3][4][7] this compound reduces the protein levels of HNF1α and its binding to the PCSK9 promoter, a critical step for PCSK9 transcription.[2] Concurrently, it elevates the total protein level of FoxO3 and inhibits its phosphorylation, which promotes the interaction of FoxO3 with the PCSK9 promoter, leading to further suppression of gene transcription.[2] Additionally, FoxO1 has been identified as playing a significant role in the integration of hepatic glucose and lipid metabolism mediated by this compound.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound in Hepatic Cell Lines
| Parameter | Cell Line | Treatment | Result | Reference |
| PCSK9 mRNA Expression | HepG2 | This compound (dose-dependent) | Marked suppression | [6] |
| PCSK9 Protein (intracellular) | HepG2 | This compound (dose- and time-dependent) | Significant decrease | [6] |
| PCSK9 Protein (secreted) | HepG2 | This compound (dose-dependent) | Dramatically reduced | [6] |
| LDLR Protein Expression | HepG2 | This compound (dose- and time-dependent) | Significantly up-regulated | [6] |
| DiI-LDL Uptake | HepG2 | This compound | Nearly 50% increase | [1] |
| PCSK9 & LDLR Protein | Huh7 & Human Primary Hepatocytes | This compound | Decreased PCSK9, elevated LDLR | [6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Serum PCSK9 Level | ApoE KO Mice | 10 mg/kg & 30 mg/kg this compound (12 weeks) | Significantly reduced | [1] |
| Plasma Total Cholesterol (TC) | ApoE KO Mice | 30 mg/kg this compound (12 weeks) | 15% decrease (not statistically significant) | [1] |
| Plasma LDL-C | ApoE KO Mice | 30 mg/kg this compound (12 weeks) | 15% decrease (not statistically significant) | [1] |
| Atherosclerotic Plaque Size | ApoE KO Mice | 10 mg/kg & 30 mg/kg this compound (12 weeks) | Significant reduction in en face aorta and aortic root | [1][3][4] |
| Hepatic PCSK9 Expression | C57BL/6 J & ApoE KO Mice | Oral administration of this compound | Significantly reduced | [2][3][4] |
| Hepatic LDLR Expression | C57BL/6 J & ApoE KO Mice | Oral administration of this compound | Increased | [2][3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Molecular mechanism of this compound in hepatocytes.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: HepG2, Huh7, and primary human hepatocytes were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For dose-response experiments, cells were treated with a series of concentrations of this compound for 24 hours. For time-course experiments, cells were treated with a fixed concentration of this compound for different durations.
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from treated cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using a SYBR Green master mix on a qPCR system. The relative expression of PCSK9 mRNA was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
LDL Uptake Assay
-
Cell Treatment: HepG2 cells were treated with this compound or vehicle control for 24 hours.
-
DiI-LDL Incubation: Cells were then incubated with 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL (DiI-LDL) at 37°C for 4 hours.
-
Flow Cytometry: After incubation, cells were washed, trypsinized, and resuspended in phosphate-buffered saline (PBS). The fluorescence intensity of DiI-LDL uptake was measured by flow cytometry.
Animal Studies
-
Animal Model: Male ApoE knockout (ApoE KO) mice were used as a model for atherosclerosis.
-
Treatment Protocol: Mice were fed a high-fat diet (HFD) and administered this compound (e.g., 10 mg/kg and 30 mg/kg per day) or vehicle via oral gavage for a period of 12 weeks.
-
Sample Collection: At the end of the treatment period, blood, liver, and aorta samples were collected for analysis.
-
Biochemical Analysis: Serum levels of PCSK9 were determined by ELISA. Plasma total cholesterol, LDL-C, and HDL-C were measured using commercial kits.
-
Atherosclerotic Lesion Analysis: The en face aorta and aortic root sections were stained with Oil Red O to visualize atherosclerotic plaques. The lesion area was quantified using image analysis software (e.g., ImageJ).
This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data and experimental methodologies. The compound's ability to transcriptionally repress PCSK9 and consequently enhance LDLR-mediated LDL-C uptake highlights its potential as a promising oral therapeutic for the management of hypercholesterolemia and atherosclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
7030B-C5: A Transcriptional Inhibitor of PCSK9 for Cardiovascular Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR).[1][2][3] Elevated PCSK9 levels are associated with hypercholesterolemia and an increased risk of cardiovascular disease.[1][4] While monoclonal antibodies targeting PCSK9 have proven effective, there is a growing interest in the development of small-molecule inhibitors that can be administered orally.[5] This document provides a comprehensive technical overview of 7030B-C5, a novel small-molecule inhibitor that suppresses the transcription of the PCSK9 gene.[5][6] We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways.
Introduction to PCSK9 and its Transcriptional Regulation
PCSK9 is a serine protease that binds to the LDLR on the surface of hepatocytes, leading to the degradation of the receptor in lysosomes.[2][3] This reduction in LDLR density on the cell surface results in decreased clearance of LDL-cholesterol (LDL-C) from the circulation, thereby contributing to atherosclerosis.[2][3]
The transcription of the PCSK9 gene is a complex process regulated by several key transcription factors, most notably Sterol Regulatory Element-Binding Protein 2 (SREBP2) and Hepatocyte Nuclear Factor 1-alpha (HNF1α).[7][8][9][10] SREBP2 is a master regulator of cholesterol metabolism and is activated under conditions of low intracellular cholesterol.[11][12] HNF1α is another critical transcription factor for basal and statin-induced PCSK9 expression.[7][9] The interplay of these and other factors like Forkhead box protein O (FoxO) transcription factors fine-tunes the expression of PCSK9.[5][6]
This compound: A Novel Small-Molecule Inhibitor of PCSK9 Transcription
This compound is a small-molecule compound identified through high-throughput screening as a potent inhibitor of PCSK9 gene transcription.[5][6] Preclinical studies have demonstrated its ability to down-regulate PCSK9 expression at both the mRNA and protein levels, leading to an increase in cellular LDLR protein and enhanced LDL-C uptake.[5][6][13]
Mechanism of Action
This compound exerts its inhibitory effect on PCSK9 transcription primarily through the modulation of the transcription factors HNF1α and FoxO3.[5][6][14] It has also been shown to involve FoxO1 in the integration of hepatic glucose and lipid metabolism.[5][6] By targeting these key regulators, this compound effectively reduces the transcriptional output of the PCSK9 gene.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | - | - | 1.61 µM | [15] |
| PCSK9 mRNA Expression | HepG2 | Dose-dependent | Marked suppression | [13] |
| PCSK9 Protein (Cellular) | HepG2 | Dose- and time-dependent | Decrease | [13] |
| PCSK9 Protein (Secreted) | HepG2 | Dose-dependent | Dramatic reduction | [13] |
| LDLR Protein Expression | HepG2, Huh7, Human Primary Hepatocytes | Dose- and time-dependent | Significant up-regulation | [13] |
| DiI-LDL Uptake | HepG2 | - | Significant increase | [13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6J Mice | Oral administration | Reduced hepatic and plasma PCSK9, increased hepatic LDLR | [5][6] |
| ApoE KO Mice | Oral administration | Reduced hepatic and plasma PCSK9, increased hepatic LDLR, inhibited atherosclerotic lesions | [5][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Cell Culture and Treatments
-
Cell Lines: HepG2 (human hepatoma), Huh7 (human hepatoma), and primary human hepatocytes were utilized.[13]
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations and for different durations as specified in the individual experiments.[13]
Gene Expression Analysis (RT-qPCR)
-
Protocol: Total RNA was extracted from treated and control cells using standard methods (e.g., TRIzol reagent). The RNA was then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR was performed using primers specific for the PCSK9 gene and a reference gene (e.g., GAPDH) for normalization. The relative expression of PCSK9 mRNA was calculated using the ΔΔCt method.[13]
Protein Analysis (Western Blot)
-
Protocol: Cells were lysed to extract total protein. For secreted PCSK9, the cell culture medium was collected. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane was blocked and then incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin). After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands were visualized using a chemiluminescence detection system.[13]
LDL Uptake Assay
-
Protocol: HepG2 cells were treated with this compound or a vehicle control. The cells were then incubated with DiI-labeled LDL (DiI-LDL). After incubation, the cells were washed, and the uptake of DiI-LDL was quantified by flow cytometry. An increase in fluorescence intensity indicates enhanced LDL uptake.[13]
Animal Studies
-
Models: C57BL/6J mice and atherosclerosis-prone ApoE knockout (KO) mice were used.[5][6]
-
Administration: this compound was administered orally.
-
Endpoints: At the end of the study period, blood and liver samples were collected to measure plasma and hepatic PCSK9 levels, as well as hepatic LDLR expression. In ApoE KO mice, the extent of atherosclerotic lesions in the aorta was quantified.[5][6]
Signaling Pathways
The transcriptional regulation of PCSK9 is a central aspect of its biology and the target of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of an orally available therapeutic for the management of hypercholesterolemia and the prevention of cardiovascular disease.[5][6] Its mechanism of action, centered on the transcriptional inhibition of PCSK9, offers an alternative strategy to the currently available antibody-based therapies. Further research will be necessary to optimize its pharmacological properties and evaluate its safety and efficacy in clinical settings. The detailed understanding of its interaction with key transcription factors like HNF1α and FoxO proteins will be crucial for the development of next-generation small-molecule PCSK9 inhibitors.
References
- 1. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. HNF1α and SREBP2 are important regulators of NPC1L1 in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
role of HNF1α and FoxO3 in 7030B-C5 activity
An in-depth analysis of the current scientific literature reveals no direct references to a compound or entity designated "7030B-C5." Consequently, this technical guide has been constructed based on the well-established roles of Hepatocyte Nuclear Factor 1 Alpha (HNF1α) and Forkhead Box O3 (FoxO3) in a key biological process relevant to metabolic disease: the regulation of pancreatic β-cell function and insulin (B600854) secretion.
For the purpose of this document, "this compound" will be treated as a hypothetical small molecule inhibitor. We will postulate its mechanism of action to involve the modulation of HNF1α and FoxO3 activity, leading to specific and measurable effects on β-cell gene expression and function. This guide will, therefore, serve as a comprehensive template for researchers and drug development professionals, outlining the critical pathways, experimental designs, and data interpretation necessary for investigating such a compound.
Executive Summary
Hepatocyte Nuclear Factor 1 Alpha (HNF1α) is a critical transcription factor for pancreatic β-cell development, function, and survival. Mutations in the HNF1A gene are the cause of Maturity-Onset Diabetes of the Young, Type 3 (MODY3), characterized by impaired glucose-stimulated insulin secretion (GSIS). Forkhead Box O3 (FoxO3) is a key regulator of cellular stress resistance, apoptosis, and metabolism. In β-cells, FoxO3 activity is tightly controlled by the insulin/IGF-1 signaling pathway, and its dysregulation has been implicated in β-cell dysfunction under conditions of metabolic stress.
This document explores the intricate roles of HNF1α and FoxO3 in pancreatic β-cell function. We hypothesize a mechanism for a novel therapeutic agent, this compound, which is proposed to modulate the activity of these transcription factors. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to guide research and development efforts in this area.
The Role of HNF1α and FoxO3 in Pancreatic β-Cell Function
HNF1α: A Master Regulator of β-Cell Gene Expression
HNF1α is a homeodomain-containing transcription factor that plays a pivotal role in the expression of numerous genes essential for normal β-cell function. These include genes involved in glucose transport (Slc2a2, encoding GLUT2), glucose metabolism (Pklr, encoding liver and red blood cell pyruvate (B1213749) kinase), and insulin secretion. HNF1α binds to the promoters of these target genes, driving their transcription and ensuring a robust response to changes in blood glucose levels. Loss-of-function mutations in HNF1α lead to a significant reduction in insulin secretion, highlighting its indispensable role.
FoxO3: A Gatekeeper of β-Cell Survival and Stress Response
FoxO3 is a member of the Forkhead family of transcription factors that integrates signals from various pathways, most notably the insulin/IGF-1/PI3K/Akt pathway. When phosphorylated by Akt, FoxO3 is excluded from the nucleus and its transcriptional activity is inhibited. Under conditions of low insulin signaling or high oxidative stress, FoxO3 translocates to the nucleus and activates the expression of genes involved in apoptosis (e.g., Bim) and cell cycle arrest. Its role in β-cells is complex; while chronic activation can be detrimental, basal FoxO3 activity is important for maintaining cellular homeostasis and protecting against damage.
Hypothetical Interaction and the Postulated Role of this compound
We propose a model where HNF1α and FoxO3 have opposing effects on a critical β-cell gene, Gene X, a hypothetical gene essential for insulin granule trafficking. HNF1α promotes the transcription of Gene X, while nuclear FoxO3 represses it. The hypothetical compound, this compound, is postulated to be an inhibitor of HNF1α's transcriptional activity, thereby reducing Gene X expression and impairing insulin secretion.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to test the effect of this compound on HNF1α and FoxO3 activity and downstream β-cell function.
Table 1: Effect of this compound on HNF1α and FoxO3 Transcriptional Activity
| Treatment Group | HNF1α-Luciferase Reporter Activity (Relative Luminescence Units) | FoxO3-Luciferase Reporter Activity (Relative Luminescence Units) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound (1 µM) | 0.45 ± 0.04 | 0.98 ± 0.07 |
| This compound (5 µM) | 0.21 ± 0.03 | 1.02 ± 0.06 |
| This compound (10 µM) | 0.12 ± 0.02 | 0.99 ± 0.09 |
Table 2: Effect of this compound on Target Gene Expression (qPCR)
| Treatment Group | Gene X mRNA Expression (Fold Change vs. Control) | Bim mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (5 µM) | 0.35 ± 0.06 | 1.05 ± 0.11 |
| HNF1α siRNA | 0.28 ± 0.05 | 1.02 ± 0.13 |
| FoxO3 Activator | 0.55 ± 0.08 | 3.50 ± 0.45 |
Table 3: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Insulin Secretion at 2.8 mM Glucose (ng/mg protein) | Insulin Secretion at 16.7 mM Glucose (ng/mg protein) | Stimulation Index |
| Vehicle Control | 1.5 ± 0.2 | 15.2 ± 1.8 | 10.1 |
| This compound (5 µM) | 1.4 ± 0.3 | 8.1 ± 1.1 | 5.8 |
Experimental Protocols
Cell Culture
The INS-1 832/13 rat insulinoma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Luciferase Reporter Assays
-
Objective: To quantify the effect of this compound on the transcriptional activity of HNF1α and FoxO3.
-
Procedure:
-
INS-1 cells are seeded in 24-well plates.
-
Cells are co-transfected with a firefly luciferase reporter plasmid containing promoter sequences with binding sites for either HNF1α or FoxO3, and a Renilla luciferase control plasmid.
-
After 24 hours, the medium is replaced with fresh medium containing either vehicle control or varying concentrations of this compound.
-
Following a 24-hour incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of this compound on the mRNA expression of target genes.
-
Procedure:
-
INS-1 cells are treated with vehicle or this compound for 24 hours.
-
Total RNA is extracted using a commercial RNA isolation kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green master mix and primers specific for the target genes (Gene X, Bim) and a housekeeping gene (e.g., Actb).
-
Relative gene expression is calculated using the ΔΔCt method.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the effect of this compound on β-cell function.
-
Procedure:
-
INS-1 cells are seeded in 24-well plates and treated with vehicle or this compound for 24 hours.
-
Cells are pre-incubated for 2 hours in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose.
-
The pre-incubation buffer is removed, and cells are incubated for 1 hour in KRBH buffer with 2.8 mM glucose (basal secretion).
-
The supernatant is collected, and cells are then incubated for 1 hour in KRBH buffer with 16.7 mM glucose (stimulated secretion).
-
The supernatant is collected.
-
Insulin concentration in the supernatants is measured by ELISA.
-
Total protein content is determined from cell lysates to normalize insulin secretion data.
-
Visualizations: Signaling Pathways and Workflows
The Cardiovascular Therapeutic Potential of 7030B-C5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7030B-C5 is a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) transcription, presenting significant therapeutic potential for cardiovascular diseases. By modulating the activity of key transcription factors, this compound effectively reduces PCSK9 expression, leading to increased Low-Density Lipoprotein Receptor (LDLR) levels on the hepatocyte surface and enhanced clearance of LDL-cholesterol from the circulation. This guide provides an in-depth overview of the pharmacological effects, mechanism of action, and experimental data supporting the development of this compound as a promising oral therapy for hypercholesterolemia and atherosclerosis.
Introduction
Cardiovascular disease remains a leading cause of mortality worldwide, with elevated LDL-cholesterol being a primary risk factor. PCSK9 is a secreted protein that plays a critical role in LDL metabolism by targeting the LDLR for degradation. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower LDL-cholesterol. While monoclonal antibodies against PCSK9 are clinically available, the development of orally bioavailable small-molecule inhibitors is highly sought after. This compound has been identified as a potent, orally active small molecule that suppresses PCSK9 transcription, offering a promising alternative for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease.[1][2]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the transcription of the PCSK9 gene in hepatocytes. This action is primarily mediated through the modulation of the transcription factors Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead Box Protein O3 (FoxO3).[1][2] By influencing these transcriptional regulators, this compound leads to a downstream cascade of beneficial cardiovascular effects.
Signaling Pathway of this compound in Hepatocytes
Caption: Signaling pathway of this compound in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration/Time | Result | Reference |
| PCSK9 mRNA Expression | HepG2 | Dose-dependent | Marked suppression | [3] |
| PCSK9 Protein Expression | HepG2 | Dose- and time-dependent | Concentration- and time-dependent decrease in cell lysates | [3] |
| Secreted PCSK9 Protein | HepG2 | Increasing concentrations | Dramatically reduced | [3] |
| LDLR Protein Expression | HepG2 | Dose- and time-dependent | Significant up-regulation | [3] |
| PCSK9 and LDLR Expression | Huh7 | Dose-dependent | Decreased PCSK9, elevated LDLR | [3] |
| PCSK9 and LDLR Expression | Human Primary Hepatocytes | Not specified | Decreased PCSK9, elevated LDLR | [3] |
| DiI-LDL Uptake | HepG2 | 24 hours | Significant increase | [3] |
| IC50 for PCSK9 Inhibition | Not specified | Not applicable | 1.61 μM | [4][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6J Mice | Oral administration | Reduced hepatic and plasma PCSK9, increased hepatic LDLR | [1][2] |
| ApoE KO Mice | Oral administration | Reduced hepatic and plasma PCSK9, increased hepatic LDLR, inhibited atherosclerotic lesions in aorta | [1][2] |
| In Vivo Models | Not specified | Significant reduction in plasma cholesterol and triglyceride levels | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Cell Lines: Human hepatoma (HepG2 and Huh7) cells and human primary hepatocytes were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
RT-qPCR for PCSK9 mRNA Expression
-
Treatment: HepG2 cells were treated with varying concentrations of this compound for 24 hours.
-
RNA Extraction: Total RNA was isolated from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
qPCR: Real-time quantitative PCR was performed using primers specific for PCSK9 and a housekeeping gene for normalization.
-
Analysis: The relative mRNA expression of PCSK9 was calculated using the ΔΔCt method.
Western Blot for PCSK9 and LDLR Protein Expression
-
Treatment: HepG2, Huh7, or human primary hepatocytes were treated with this compound at various concentrations and for different durations.
-
Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin). This was followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
DiI-LDL Uptake Assay
-
Treatment: HepG2 cells were treated with this compound or a vehicle control for 24 hours.
-
Incubation with DiI-LDL: The cells were then incubated with DiI-labeled LDL (5 mg/mL) at 37°C for 4 hours.
-
Flow Cytometry: After incubation, the cells were washed, harvested, and the uptake of DiI-LDL was measured by flow cytometric analysis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Animal Studies
-
Animal Models: C57BL/6J (wild-type) and ApoE knockout (ApoE KO) mice were used.
-
Treatment: this compound was administered orally.
-
Sample Collection: Blood and liver tissues were collected for analysis.
-
Analysis:
-
Plasma and hepatic PCSK9 levels were measured.
-
Hepatic LDLR expression was determined by Western blot.
-
Atherosclerotic lesions in the aorta of ApoE KO mice were assessed.
-
Plasma lipid profiles (cholesterol and triglycerides) were analyzed.
-
Conclusion and Future Directions
This compound is a promising small-molecule inhibitor of PCSK9 transcription with demonstrated efficacy in both in vitro and in vivo models.[1][2] Its ability to be administered orally presents a significant advantage over current antibody-based therapies. The detailed mechanism involving the modulation of HNF1α and FoxO3 provides a solid foundation for further drug development.[1][2] Future studies should focus on pharmacokinetic and pharmacodynamic profiling, long-term safety and efficacy studies in larger animal models, and eventual translation to clinical trials for the treatment of hypercholesterolemia and the prevention of cardiovascular disease.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Small-Molecule PCSK9 Inhibitor 7030B-C5: A Technical Overview of its Impact on Plasma Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 7030B-C5, a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) transcription. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for the evaluation of its effects on plasma cholesterol levels.
Core Mechanism of Action
This compound acts as a transcriptional inhibitor of PCSK9, a protein that plays a crucial role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). By down-regulating PCSK9 expression at both the mRNA and protein levels, this compound leads to an increase in the cellular LDLR protein levels.[1] This, in turn, enhances the uptake of low-density lipoprotein cholesterol (LDL-C) by liver cells, ultimately reducing plasma cholesterol levels.[1][2] The transcriptional regulation of PCSK9 by this compound is primarily mediated through the modulation of the transcription factors HNF1α (Hepatocyte Nuclear Factor 1α), FoxO1 (Forkhead box protein O1), and FoxO3 (Forkhead box protein O3).[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (PCSK9 Transcription) | HepG2 | 1.61 µM | [3] |
| DiI-LDL Uptake | HepG2 | ~50% increase | [6] |
Table 2: In Vivo Efficacy of this compound in ApoE KO Mice on a High-Fat Diet
| Parameter | Treatment Group (12 weeks) | % Change vs. HFD Control | Statistical Significance | Reference |
| Plasma Total Cholesterol (TC) | 30 mg/kg this compound | 15% decrease | Not Significant | [6] |
| Plasma LDL-C | 30 mg/kg this compound | 15% decrease | Not Significant | [6] |
| Serum PCSK9 | 10 mg/kg this compound | Significant reduction | p < 0.05 | [6] |
| Serum PCSK9 | 30 mg/kg this compound | Significant reduction | p < 0.05 | [6] |
| Atherosclerotic Plaque Size | 10 mg/kg & 30 mg/kg this compound | Significant reduction | Not specified | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-Based PCSK9 Transcription Assay
This assay is designed to identify and characterize small molecules that inhibit the transcription of the PCSK9 gene.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Methodology:
-
HepG2 cells are cultured in appropriate media and seeded in multi-well plates.
-
A reporter construct containing the PCSK9 promoter driving the expression of a reporter gene (e.g., luciferase) is transfected into the cells.
-
Cells are then treated with varying concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 24 hours), cells are lysed, and the reporter gene activity is measured using a luminometer.
-
The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in reporter gene activity compared to the vehicle control.
-
Cellular LDL-C Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL-C from the culture medium, which serves as an indicator of LDLR activity.
-
Cell Line: HepG2.
-
Methodology:
-
HepG2 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with this compound or a vehicle control for a predetermined time (e.g., 24 hours) to modulate LDLR expression.
-
The culture medium is then replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL).
-
After an incubation period to allow for LDL uptake, the cells are washed to remove unbound DiI-LDL.
-
The amount of internalized DiI-LDL is quantified using a fluorescence plate reader or by flow cytometry.[1][6]
-
In Vivo Animal Studies
These studies are conducted to evaluate the efficacy of this compound in a living organism.
-
Animal Model: Apolipoprotein E knockout (ApoE KO) mice, a model prone to developing atherosclerosis.
-
Methodology:
-
Male ApoE KO mice are fed a high-fat diet (HFD) to induce hypercholesterolemia and atherosclerosis.
-
Mice are randomly assigned to treatment groups: vehicle control, 10 mg/kg this compound, and 30 mg/kg this compound.
-
This compound is administered orally once daily for a period of 12 weeks.[6]
-
Blood samples are collected at specified time points to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic kits.
-
Serum PCSK9 levels are determined by an ELISA kit.[6]
-
At the end of the study, the aortas are dissected, stained with Oil Red O to visualize atherosclerotic plaques, and the plaque area is quantified.
-
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Evaluation workflow for this compound.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
Discovery of 7030B-C5: A Novel Transcriptional Inhibitor of PCSK9 Identified Through Cell-Based Screening
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and characterization of 7030B-C5, a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) transcription. Identified through a high-throughput, cell-based phenotypic screen from a library of lipid-modulating agents, this compound represents a promising therapeutic lead for cardiovascular diseases such as atherosclerosis. This document provides a comprehensive overview of the experimental methodologies employed in its discovery, including the cell-based screening assay, cytotoxicity and functional assays, and in vivo efficacy studies. Furthermore, it elucidates the molecular mechanism of this compound, which involves the transcriptional repression of PCSK9 via modulation of the HNF1α and FoxO3 signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of plasma cholesterol levels. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering LDL-C. While monoclonal antibodies targeting PCSK9 have proven effective, there is a significant interest in the development of orally bioavailable small-molecule inhibitors. This guide focuses on the discovery of this compound, a novel small-molecule transcriptional inhibitor of PCSK9, identified through a cell-based screening approach.[1]
Discovery of this compound through Cell-Based Screening
The initial identification of this compound was accomplished through a high-throughput screening (HTS) campaign designed to identify compounds that inhibit the transcription of the PCSK9 gene.
High-Throughput Screening Protocol
A cell-based reporter assay was developed using the human hepatoma cell line, HepG2. These cells were stably transfected with a luciferase reporter construct driven by the human PCSK9 gene promoter.
-
Cell Line: Human hepatoma (HepG2) cells.
-
Reporter Construct: A plasmid containing the firefly luciferase gene under the control of the human PCSK9 promoter.
-
Screening Library: A proprietary library of lipid-modulating small-molecule compounds.
-
Assay Procedure:
-
HepG2 cells stably expressing the PCSK9 promoter-luciferase reporter were seeded into 96-well plates.
-
Cells were treated with individual compounds from the screening library at a concentration of 10 µM for 24 hours.
-
Following incubation, the cells were lysed, and luciferase activity was measured using a luminometer.
-
Compounds that significantly reduced luciferase activity compared to vehicle-treated controls were identified as primary hits.
-
Hit Confirmation and Identification of this compound
Primary hits were subjected to secondary validation to confirm their inhibitory effect on endogenous PCSK9 gene expression. From this screening cascade, this compound, a compound with a xanthine (B1682287) scaffold, was identified as a potent inhibitor of PCSK9 transcription.[1]
In Vitro Characterization of this compound
Following its identification, this compound was extensively characterized in vitro to determine its biological activity and mechanism of action.
Quantitative Analysis of this compound Activity
The potency and cytotoxicity of this compound were determined in HepG2 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Transcription) | HepG2 | 1.61 µM | [2] |
| CC50 (Cytotoxicity) | HepG2 | >100 µM | [3] |
| Therapeutic Index (TI) | HepG2 | >62 | Calculated |
Experimental Protocols
-
Cell Lines: HepG2, Huh7, and primary human hepatocytes.
-
Treatment: Cells were treated with varying concentrations of this compound for 24 hours.
-
Protocol:
-
Cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Cell Line: HepG2 cells.
-
Treatment: Cells were treated with a range of this compound concentrations for 24 hours.[3]
-
Protocol:
-
Total RNA was extracted from cells using TRIzol reagent.
-
cDNA was synthesized using a reverse transcription kit.
-
Quantitative PCR was performed using SYBR Green master mix and primers specific for PCSK9 and a housekeeping gene (e.g., GAPDH).
-
Relative gene expression was calculated using the ΔΔCt method.
-
-
Cell Line: HepG2 cells.
-
Treatment: Cells were treated with this compound or vehicle for 24 hours.[3]
-
Protocol:
-
Following treatment, cells were incubated with 5 µg/mL of DiI-labeled LDL (DiI-LDL) at 37°C for 4 hours.[3]
-
Cells were then washed, trypsinized, and resuspended in PBS.
-
The fluorescence intensity of DiI-LDL uptake was quantified by flow cytometry.
-
-
Cell Line: HepG2 cells.
-
Treatment: Cells were incubated with various concentrations of this compound for 48 hours.
-
Protocol:
-
Cells were seeded in 96-well plates and treated with a serial dilution of this compound.
-
After 48 hours, MTT reagent was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader to determine cell viability.
-
Mechanism of Action of this compound
Further investigations revealed that this compound exerts its inhibitory effect on PCSK9 transcription by modulating the activity of key transcription factors.
Signaling Pathway
This compound-mediated transcriptional regulation of PCSK9 is primarily dependent on the transcription factors HNF1α and FoxO3.[1] It is proposed that this compound enhances the activity of FoxO3, a known repressor of PCSK9 transcription, and/or inhibits the activity of HNF1α, a key activator.
Caption: Proposed mechanism of this compound action on PCSK9 transcription.
In Vivo Efficacy of this compound
The therapeutic potential of this compound was evaluated in a mouse model of atherosclerosis.
Animal Model and Treatment
-
Model: Apolipoprotein E-deficient (ApoE KO) mice, a well-established model for studying atherosclerosis.
-
Treatment: Male ApoE KO mice were administered this compound orally at doses of 10 mg/kg/day and 30 mg/kg/day for 12 weeks.
In Vivo Results
Oral administration of this compound resulted in a significant reduction in both hepatic and plasma PCSK9 levels, which was accompanied by an increase in hepatic LDLR expression.[1]
| Parameter | Treatment Group (30 mg/kg/day) | Outcome | Reference |
| Plasma Total Cholesterol | ApoE KO Mice | ~15% decrease | [4] |
| Plasma LDL-C | ApoE KO Mice | ~15% decrease | [4] |
| Atherosclerotic Plaque Area | ApoE KO Mice | Significant reduction | [1] |
Experimental Protocols
-
Method: En face analysis of the aorta.
-
Protocol:
-
Aortas were excised, opened longitudinally, and stained with Oil Red O to visualize atherosclerotic plaques.
-
The stained aortas were imaged, and the total plaque area was quantified using ImageJ software.
-
Caption: Overall experimental workflow for the discovery of this compound.
Conclusion
The discovery of this compound through a cell-based screening approach has identified a novel, orally active small-molecule inhibitor of PCSK9 transcription. Its mechanism of action, involving the modulation of HNF1α and FoxO3, presents a distinct therapeutic strategy compared to existing PCSK9-targeting biologics. The in vitro and in vivo data presented in this guide demonstrate the potential of this compound as a lead compound for the development of new therapies for hypercholesterolemia and atherosclerosis. Further optimization and preclinical development of this compound and its analogs are warranted.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analyzing LDLR Upregulation by 7030B-C5 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
7030B-C5 is a small-molecule inhibitor that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism.[1][2][3] PCSK9 promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[4][5][6] Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease.[7] this compound acts by down-regulating the transcription of PCSK9.[1][8] This reduction in PCSK9 levels leads to decreased degradation of LDLR, resulting in higher LDLR protein expression on the surface of hepatocytes and enhanced uptake of LDL-C.[8][9] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the upregulation of LDLR protein levels in hepatic cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
The mechanism by which this compound increases LDLR levels is initiated by its inhibitory effect on PCSK9 expression. By suppressing the transcription of the PCSK9 gene, this compound reduces the amount of secreted PCSK9 protein.[1][8] Under normal physiological conditions, secreted PCSK9 binds to the extracellular domain of the LDLR on the surface of hepatocytes.[5] This binding targets the LDLR for lysosomal degradation, thus reducing the number of receptors available to clear circulating LDL-C.[4][10] By diminishing the levels of circulating PCSK9, this compound treatment prevents the degradation of LDLR, leading to its accumulation on the cell surface and a subsequent increase in the clearance of LDL-C from the circulation.[8][9]
Caption: Mechanism of this compound action on the PCSK9/LDLR pathway.
Experimental Data Summary
Treatment of various hepatic cell lines, including HepG2 and Huh7, as well as primary human hepatocytes, with this compound has been shown to significantly upregulate LDLR protein levels in a dose- and time-dependent manner.[8] The following table summarizes representative quantitative data from such experiments.
| Cell Line | This compound Concentration | Treatment Time | Fold Increase in LDLR Protein (vs. Vehicle) |
| HepG2 | 3.125 µM | 24 hours | ~1.5-fold |
| HepG2 | 6.25 µM | 24 hours | ~2.0-fold |
| HepG2 | 12.5 µM | 24 hours | ~2.5-fold |
| HepG2 | 12.5 µM | 12 hours | ~1.8-fold |
| HepG2 | 12.5 µM | 24 hours | ~2.5-fold |
| HepG2 | 12.5 µM | 48 hours | ~2.8-fold |
| Huh7 | 12.5 µM | 24 hours | Significant Increase |
| Primary Human Hepatocytes | 12.5 µM | 24 hours | Significant Increase |
Note: The fold increase values are estimations based on published Western blot data and may vary depending on experimental conditions.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture HepG2 or Huh7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 3.125, 6.25, 12.5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).
-
Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with RIPA buffer.
-
Western Blot Analysis of LDLR
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the denatured protein samples onto an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is run at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a primary antibody against LDLR (e.g., rabbit anti-LDLR, diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
As a loading control, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the LDLR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in LDLR expression relative to the vehicle-treated control.
-
Caption: Experimental workflow for Western blot analysis of LDLR.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH and low density lipoprotein (LDL) on PCSK9-dependent LDL receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7030B-C5, a PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
7030B-C5 is a potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription.[1] It has been demonstrated to effectively down-regulate PCSK9 expression, leading to an increase in low-density lipoprotein receptor (LDLR) protein levels and enhanced uptake of LDL cholesterol (LDL-C) in hepatic cells.[1][2] These characteristics make this compound a valuable research tool for studies on cardiovascular diseases, cholesterol homeostasis, and the development of novel therapeutic agents. This document provides detailed protocols for the preparation of a this compound stock solution and its application in cell culture experiments.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 359.38 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (typically confirmed by HPLC) | |
| Solubility | Soluble in DMSO (e.g., at 10 mM) | [5] |
| Mechanism of Action | Inhibitor of PCSK9 transcription | [1] |
| Biological Target | PCSK9 | [1][2] |
| IC50 | 1.61 µM (for PCSK9 transcription in HepG2 cells) | [1][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 359.38 g/mol x 1000 mg/g = 3.59 mg
-
Weigh the this compound powder: On a calibrated analytical balance, carefully weigh out 3.59 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be mindful of the compound's temperature sensitivity.
-
Aliquot and store: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Application of this compound in Cell Culture (HepG2 Cells)
This protocol provides a general guideline for treating the human liver cancer cell line HepG2 with this compound to study its effects on PCSK9 and LDLR expression.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
10 mM stock solution of this compound in DMSO
-
Sterile, tissue culture-treated plates (e.g., 6-well or 12-well plates)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a tissue culture-treated plate at a density that will allow them to reach 70-80% confluency at the time of treatment. The optimal seeding density should be determined empirically for your specific experimental conditions.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your specific assay.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to minimize solvent-induced cytotoxicity.[1][6] A vehicle control (medium with the same final concentration of DMSO without the inhibitor) must be included in all experiments.
-
-
Cell Treatment:
-
Aspirate the old medium from the wells.
-
Add the freshly prepared medium containing the desired concentrations of this compound (or the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period. For studying the effects on PCSK9 and LDLR expression, an incubation time of 24 hours is a good starting point.[7] Time-course experiments can also be performed to assess time-dependent effects.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the protein levels of PCSK9 and LDLR.
-
RT-qPCR: To measure the mRNA expression levels of PCSK9.
-
LDL-C Uptake Assays: To assess the functional consequence of increased LDLR expression.
-
Data Presentation
The following tables summarize key quantitative data related to the use of this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Important Considerations | Source |
| Solid (Powder) | -20°C | 3 years | Keep desiccated. | [3] |
| 4°C | 2 years | [3] | ||
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [3] |
| -20°C | 1 month | [3] |
Table 2: Experimental Concentrations for HepG2 Cells
| Parameter | Concentration Range | Notes | Source |
| IC50 (PCSK9 transcription) | 1.61 µM | [1][5] | |
| Effective Concentration Range | 1 - 25 µM | Dose-dependent effects on PCSK9 and LDLR expression observed in this range. | [7] |
| Time-dependent Study Concentration | 12.5 µM | Used to assess the effect of this compound over time. | [7] |
| Final DMSO Concentration | < 0.1% (v/v) | Higher concentrations may be toxic to cells. Always include a vehicle control. | [1][6] |
Visualizations
Experimental Workflow for this compound Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in hepatic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PCSK9抑制剂 | MCE [medchemexpress.cn]
- 5. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of LDL Uptake Modulation by 7030B-C5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the quantitative analysis of low-density lipoprotein (LDL) uptake by hepatic cells using flow cytometry, with a specific focus on evaluating the effects of the small-molecule inhibitor, 7030B-C5. The compound this compound has been identified as an effective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription, a key regulator of LDL receptor (LDLR) levels.[1] By down-regulating PCSK9, this compound leads to an increase in cellular LDLR protein and consequently enhances LDL-C uptake by HepG2 cells.[1] This document provides a comprehensive experimental workflow, from cell culture and treatment with this compound to fluorescent labeling of LDL and subsequent analysis by flow cytometry. The presented protocols are adaptable for screening other potential modulators of LDL uptake.
Introduction
Cardiovascular diseases are a leading cause of mortality worldwide, with elevated levels of LDL cholesterol being a major risk factor. The cellular uptake of LDL is primarily mediated by the LDL receptor (LDLR). PCSK9 is a secreted protein that plays a crucial role in regulating plasma cholesterol levels by promoting the degradation of the LDLR.[2] Inhibition of PCSK9 is a validated therapeutic strategy to increase LDLR levels, enhance LDL clearance from circulation, and thereby reduce the risk of cardiovascular events.
The small molecule this compound has emerged as a potent inhibitor of PCSK9 transcription with an IC50 of 1.61 µM in HepG2 cells.[1][3] Treatment with this compound has been shown to significantly up-regulate LDLR protein levels and increase the uptake of fluorescently labeled LDL (DiI-LDL) in HepG2 cells.[2][4] Flow cytometry offers a powerful platform for quantifying LDL uptake at a single-cell level, enabling the assessment of cellular heterogeneity and the efficacy of therapeutic compounds like this compound.[5][6]
Signaling Pathway of LDL Uptake and the Effect of this compound
The uptake of LDL is a highly regulated process. LDL particles in the bloodstream bind to the LDLR on the surface of hepatocytes. The LDL-LDLR complex is then internalized into the cell through clathrin-mediated endocytosis.[7] Inside the cell, the complex is transported to endosomes, where the acidic environment causes the dissociation of LDL from its receptor. The LDLR is then recycled back to the cell surface, while the LDL particle is transported to the lysosome for degradation, releasing cholesterol for cellular use.
PCSK9 interferes with this recycling process. By binding to the LDLR, PCSK9 targets the receptor for lysosomal degradation along with the LDL particle, thus reducing the number of available receptors on the cell surface.[8] The small molecule this compound inhibits the transcription of the PCSK9 gene, leading to lower levels of PCSK9 protein. This in turn reduces the degradation of the LDLR, resulting in higher receptor density on the cell surface and consequently, an increased uptake of LDL.[2][4]
Experimental Workflow
The general workflow for analyzing the effect of this compound on LDL uptake involves several key steps: cell culture, treatment with the compound, incubation with fluorescently labeled LDL, cell harvesting, and finally, analysis by flow cytometry.
Detailed Protocols
Materials and Reagents
-
Cell Lines: HepG2 (human hepatocellular carcinoma) or Huh7 cells.
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Fluorescently Labeled LDL: DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL) or LDL-DyLight™ 488.
-
Control Compounds: Vehicle (DMSO), Lovastatin (positive control for up-regulating LDLR expression).[5][9]
-
Buffers and Solutions: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Viability Dye: 7-AAD (7-aminoactinomycin D) or Propidium Iodide (PI).
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[6][9] Cells should be less than 80% confluent at the time of the assay.[9]
-
Serum Starvation (Optional but Recommended): For some experiments, to enhance LDLR expression, it is beneficial to culture cells in a medium with low serum or lipoprotein-depleted serum.[5][9]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-25 µM) or vehicle (DMSO) for 24 hours.[2] For positive controls, treat cells with 1 µM Lovastatin for 24 hours to increase LDL uptake.[5][9]
Protocol 2: LDL Uptake Assay
-
Preparation of Labeled LDL: Dilute the fluorescently labeled LDL (e.g., DiI-LDL to 5 µg/mL or LDL-DyLight™ 488 at a 1:200 dilution) in the cell culture medium.[2][5] If particulates are observed, filter the diluted LDL solution through a 0.45 µm filter.[9]
-
Incubation: Add the diluted fluorescent LDL to the treated cells and incubate for 4 hours at 37°C in the dark.[2][5][10]
-
Cell Harvesting:
-
Aspirate the medium containing the fluorescent LDL.
-
Wash the cells twice with 1% BSA in PBS.[10]
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to FACS tubes.
-
-
Washing: Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.[5][9] Resuspend the cell pellet in 200 µL of cold Flow Cytometry Staining Buffer and repeat the wash step.[9]
-
Viability Staining: Resuspend the final cell pellet in 100-200 µL of Flow Cytometry Staining Buffer containing a viability dye like 7-AAD to exclude dead cells from the analysis.[5][9]
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., for LDL-DyLight™ 488, use a 488 nm laser and detect in the FITC channel; for 7-AAD, detect in the PE or PI/PerCP channel).[5][9]
-
Compensation Controls: Prepare single-stained compensation controls for the fluorescent LDL and the viability dye to correct for spectral overlap.
-
Data Acquisition:
-
Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and doublets, and by gating on the 7-AAD negative population.[9]
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Determine the geometric mean fluorescence intensity (MFI) of the fluorescent LDL signal in the live, single-cell population for each treatment condition. The increase in MFI corresponds to an increase in LDL uptake.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different treatments on LDL uptake.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | Value | 1.0 |
| This compound | 6.25 | 24 | Value | Value |
| This compound | 12.5 | 24 | Value | Value |
| This compound | 25 | 24 | Value | Value |
| Lovastatin | 1 | 24 | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no fluorescence signal | Insufficient incubation time or low concentration of fluorescent LDL. | Optimize incubation time (2-4 hours) and LDL concentration. |
| Low LDLR expression on cells. | Use cells known to express LDLR (e.g., HepG2). Consider serum starvation or using a positive control like Lovastatin to induce LDLR expression.[5][9] | |
| High background fluorescence | Incomplete washing of unbound fluorescent LDL. | Increase the number of wash steps after incubation with fluorescent LDL.[10] |
| Aggregation of fluorescent LDL. | Filter the diluted LDL solution before adding it to the cells.[9] | |
| High cell death (high 7-AAD staining) | Cytotoxicity of the treatment compound. | Perform a dose-response curve to determine the optimal non-toxic concentration of the compound. |
| Harsh cell handling during harvesting. | Handle cells gently during trypsinization and centrifugation. | |
| High variability between replicates | Inconsistent cell numbers or treatment conditions. | Ensure accurate cell seeding density and consistent application of treatments. |
| Cell clumps. | Gently triturate the cell suspension to obtain a single-cell suspension before analysis.[9] |
Conclusion
This application note provides a detailed methodology for the flow cytometric analysis of LDL uptake, specifically for evaluating the efficacy of the PCSK9 transcription inhibitor this compound. The described protocols and data presentation format offer a standardized approach for researchers in academia and the pharmaceutical industry to investigate the modulation of LDL metabolism. The use of flow cytometry allows for high-throughput, quantitative, and single-cell level analysis, making it an invaluable tool in the discovery and development of novel therapeutics for cardiovascular diseases.
References
- 1. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
- 6. LDL Uptake Assay Kit (Flow cytometry) (ab236208) | Abcam [abcam.com]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of 7030B-C5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of 7030B-C5 in experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription.[1][2] Its primary on-target effect is to down-regulate the expression of PCSK9, which leads to an increase in the number of low-density lipoprotein receptors (LDLR) on the surface of liver cells. This, in turn, enhances the uptake of LDL cholesterol from the bloodstream.[1][2][3] The mechanism of this compound involves the modulation of transcription factors HNF1α, FoxO3, and FoxO1.[2][3] It has an IC50 of 1.61 μM in HepG2 cells for PCSK9 inhibition.[4]
Q2: Are there known off-target effects for this compound?
A2: Currently, a specific off-target selectivity profile for this compound is not publicly available. However, this compound is characterized by a xanthine (B1682287) scaffold.[3] Molecules belonging to the xanthine derivative class are known to have potential off-target effects, primarily through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors.[5][6] These off-target interactions can lead to a variety of physiological effects.[5][7][8]
Q3: What are the potential phenotypes I might observe in my experiments due to the xanthine scaffold of this compound?
A3: Based on the known pharmacology of xanthine derivatives, potential off-target effects could manifest as:
-
Cardiovascular effects: Tachycardia (rapid heartbeat) and cardiac flutter.[7]
-
Central Nervous System (CNS) effects: CNS excitement, insomnia, irritability, and restlessness.[7]
-
Gastrointestinal effects: Nausea and vomiting.[7]
-
Renal effects: Transient diuresis (increased urination).[7]
It is crucial to consider these potential off-target effects when interpreting experimental data.
Q4: How can I be sure that the observed effects in my experiment are due to PCSK9 inhibition and not off-target effects?
A4: To ensure the observed phenotype is a direct result of PCSK9 inhibition, several control experiments are recommended:
-
Use a structurally unrelated PCSK9 inhibitor: Comparing the effects of this compound with another PCSK9 inhibitor that has a different chemical structure can help differentiate on-target from off-target effects.
-
Rescue experiments: If possible, transfecting cells with a this compound-resistant form of a downstream effector in the PCSK9 pathway could rescue the phenotype.
-
Cell line comparison: Utilize cell lines that do not express PCSK9 or have a knockout of PCSK9 to see if the effect of this compound is still present.
-
Dose-response analysis: A clear dose-response relationship that correlates with the IC50 for PCSK9 inhibition is indicative of an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpected cell proliferation or death | Activation of signaling pathways downstream of adenosine receptors or PDEs. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of this compound concentrations. Determine the cytotoxic concentration and use this compound at the lowest effective concentration for PCSK9 inhibition. |
| Changes in intracellular cyclic AMP (cAMP) levels | Inhibition of phosphodiesterases (PDEs) by the xanthine scaffold.[5] | Measure intracellular cAMP levels in the presence and absence of this compound. If cAMP levels are altered, consider using a more specific PCSK9 inhibitor if available, or use a PDE inhibitor as a positive control to understand the contribution of this off-target effect. |
| Inconsistent results between different cell lines | Varying expression levels of off-target proteins (e.g., adenosine receptors, PDEs) across different cell types. | Characterize the expression levels of potential off-target proteins in the cell lines being used. This can be done via western blot or qPCR. |
| Effects observed at high concentrations of this compound | At higher concentrations, the likelihood of engaging lower-affinity off-target proteins increases. | Perform a careful dose-response curve to determine the lowest concentration of this compound that gives the desired on-target effect. |
Data Summary
Since a specific off-target profile for this compound is not available, the following table summarizes the potential off-target effects based on its xanthine chemical class.
| Potential Off-Target Class | Specific Examples | Potential Physiological Consequence | References |
| Adenosine Receptors | A1, A2A, A2B, A3 | CNS stimulation, bronchodilation, cardiac stimulation | [5] |
| Phosphodiesterases (PDEs) | PDE1, PDE2, PDE3, PDE4, PDE5 | Smooth muscle relaxation, increased intracellular cAMP, anti-inflammatory effects | [5] |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Concentration
Objective: To identify the lowest effective concentration of this compound that inhibits PCSK9 expression without causing significant cytotoxicity.
Methodology:
-
Cell Culture: Plate HepG2 cells (or other relevant cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in DMSO, and then dilute in cell culture medium to the final desired concentrations (e.g., from 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
PCSK9 Expression: Lyse a set of wells and perform a western blot or ELISA to quantify PCSK9 protein levels.
-
Cytotoxicity: In a parallel set of wells, perform an MTT or other cell viability assay.
-
-
Data Analysis: Plot the percentage of PCSK9 inhibition and cell viability against the log of the this compound concentration. Determine the EC50 for PCSK9 inhibition and the CC50 (cytotoxic concentration 50%). Select a concentration for future experiments that gives maximal PCSK9 inhibition with minimal cytotoxicity.
Protocol 2: Washout Experiment to Assess Reversibility
Objective: To determine if the effects of this compound are reversible upon its removal, which can help distinguish between on-target regulation and non-specific toxicity.
Methodology:
-
Treatment: Treat cells with an effective concentration of this compound (determined from Protocol 1) for a set period (e.g., 24 hours).
-
Washout: After the treatment period, remove the medium containing this compound and wash the cells gently with sterile PBS three times.
-
Recovery: Add fresh, compound-free medium to the cells.
-
Time-Course Analysis: Harvest cells at different time points after the washout (e.g., 0, 6, 12, 24, 48 hours).
-
Endpoint Analysis: Analyze the expression of PCSK9 and LDLR at each time point to see if their levels return to baseline.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of 7030B-C5 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results with 7030B-C5, a small-molecule PCSK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kevin type 9 (PCSK9). Its mechanism of action involves the transcriptional downregulation of PCSK9 expression. This leads to an increase in the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. The transcriptional regulation of PCSK9 by this compound is primarily mediated by the transcription factors HNF1α and FoxO3.
Q2: What are the key in vitro and in vivo experimental models for studying this compound?
A2: The primary in vitro model for studying this compound is the human hepatoma cell line, HepG2. These cells are used for assays such as LDL-C uptake and analysis of LDLR and PCSK9 protein levels. For in vivo studies, mouse models of atherosclerosis, such as C57BL/6J and ApoE knockout (KO) mice, are commonly used to evaluate the efficacy of this compound in reducing plasma cholesterol and atherosclerotic lesion development.
Q3: What are the expected outcomes of a successful this compound experiment?
A3: In HepG2 cells, successful treatment with this compound should result in decreased PCSK9 expression, increased LDLR protein levels, and consequently, increased uptake of fluorescently labeled LDL-C. In mouse models, oral administration of this compound is expected to reduce plasma PCSK9 levels, increase hepatic LDLR expression, lower plasma cholesterol, and ultimately inhibit the formation of atherosclerotic plaques.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
In Vitro LDL-C Uptake Assay in HepG2 Cells
Issue 1: High well-to-well variability in LDL-C uptake.
High variability between replicate wells is a common issue in LDL uptake assays and can lead to unreliable data.[1]
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Washing | Inefficient removal of unbound fluorescent LDL can lead to high background and variability. Wash wells gently but thoroughly with pre-warmed PBS. Consider using an automated plate washer for consistency. |
| Cell Detachment during Washing | HepG2 cells can detach easily. Use poly-D-lysine coated plates to improve cell adhesion.[1] Perform washing steps with care, adding solutions gently to the side of the wells. |
| Variability in Labeled LDL | Ensure the fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) is properly stored and handled to avoid degradation. Aliquot upon arrival and avoid repeated freeze-thaw cycles. |
Issue 2: Low or no detectable increase in LDL-C uptake with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell passage and experimental conditions. |
| Incorrect Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 12, 24, 48 hours) can help identify the point of maximal effect on LDLR expression and LDL uptake. |
| Low LDLR Expression at Baseline | To upregulate LDLR expression before the experiment, culture HepG2 cells in media with lipoprotein-deficient serum (LPDS) for 24 hours prior to adding this compound.[1] |
| Inactive Compound | Verify the integrity and activity of your this compound stock solution. If possible, use a positive control, such as a known PCSK9 inhibitor, to confirm assay performance. |
Western Blot Analysis of LDLR and PCSK9
Issue 3: Faint or no LDLR or PCSK9 bands.
| Potential Cause | Troubleshooting Step |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal and sufficient protein loading in each lane. |
| Poor Antibody Performance | Use a validated antibody for LDLR and PCSK9. Optimize the antibody dilution and incubation conditions. Include a positive control cell lysate or recombinant protein to verify antibody function. |
| Protein Degradation | Prepare cell lysates with fresh protease inhibitors. Keep samples on ice throughout the preparation process. |
Issue 4: Inconsistent band intensities for loading controls (e.g., β-actin, GAPDH).
| Potential Cause | Troubleshooting Step |
| Inaccurate Protein Quantification | Re-quantify protein concentrations and ensure equal loading. |
| Transfer Issues | Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. |
Experimental Protocols
Protocol 1: In Vitro LDL-C Uptake Assay in HepG2 Cells
This protocol is adapted from standard methodologies for assessing LDL uptake in cultured cells.[2][3][4]
-
Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 4 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Serum Starvation (Optional but Recommended): To upregulate LDLR expression, replace the growth medium with DMEM containing 5% lipoprotein-deficient serum (LPDS) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for 24 hours.
-
LDL Incubation: Remove the treatment medium and add fresh serum-free medium containing 10 µg/mL of fluorescently labeled LDL (e.g., DiI-LDL). Incubate for 4 hours at 37°C.
-
Washing: Gently aspirate the LDL-containing medium and wash the cells three times with pre-warmed PBS.
-
Quantification: Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for DiI-LDL, excitation ~554 nm, emission ~571 nm).
Protocol 2: Western Blot for LDLR and PCSK9
-
Cell Lysis: After treatment with this compound, wash HepG2 cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Tris-Glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LDLR (e.g., 1:1000 dilution) and PCSK9 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: The PCSK9-LDLR signaling pathway and the inhibitory point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
Technical Support Center: Troubleshooting Dose-Response Assays for 7030B-C5
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with the dose-response curve for the compound 7030B-C5 not reaching saturation.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound plateaus at a level of incomplete inhibition. What are the potential causes?
An incomplete dose-response curve, where the response does not reach 100% inhibition at high concentrations of this compound, can be attributed to several factors.[1] These may include issues related to the compound's solubility, the health of the cells used in the assay, or the specific mechanism of action of the compound.[1] It is also possible that off-target effects or the presence of contaminating substances in the assay are influencing the results.[1]
Q2: Could the experimental setup itself be the reason for the lack of saturation?
Yes, various aspects of the experimental setup can lead to an incomplete dose-response curve. It is crucial to ensure that the concentrations of the enzyme and substrate are consistent with the established protocol.[1] In cell-based assays, using the correct cell line and ensuring the cells are healthy and in the logarithmic growth phase is essential for obtaining reliable data.[1] Additionally, edge effects in microplates can introduce variability; it is advisable to avoid using the outer wells or to fill them with a buffer to mitigate this.[1]
Troubleshooting Guides
Problem: The dose-response curve for this compound has a floor well below 100% effect, indicating a lack of saturation.
This is a common issue that can often be resolved by systematically investigating the potential causes. Below is a step-by-step guide to troubleshoot this problem.
Step 1: Verify Compound Integrity and Solubility
The physical and chemical properties of this compound are critical to its activity in an assay.
-
Action: Confirm the purity and integrity of the this compound batch. Assess the solubility of this compound in the assay buffer.
-
Rationale: If the compound precipitates at higher concentrations, the effective concentration in the assay will be lower than the nominal concentration, leading to an apparent lack of saturation.
Step 2: Evaluate Assay Conditions
The conditions of the assay can significantly impact the performance of this compound.
-
Action: Review and optimize the assay conditions, including incubation time, temperature, and the concentrations of all reagents.
-
Rationale: For some compounds, the binding kinetics may be slow, and a longer incubation time might be necessary to reach equilibrium and achieve maximal effect.
Step 3: Assess Cell Health and Density (for cell-based assays)
The physiological state of the cells used in the assay is paramount for obtaining a full dose-response.
-
Action: Ensure that the cells are healthy, within a low passage number, and plated at a consistent density.
-
Rationale: Unhealthy or overly confluent cells can exhibit altered signaling pathways and drug sensitivities, which can result in an incomplete response.
Step 4: Investigate Potential Off-Target Effects or Compound-Specific Mechanisms
The pharmacological properties of this compound may be responsible for the observed dose-response curve.
-
Action: Consider if this compound is a partial agonist/antagonist or if it has a complex mechanism of action that does not lead to a complete response in the specific assay being used.
-
Rationale: Not all compounds will produce a 100% effect. Partial agonists, by definition, will not produce a maximal response even at saturating concentrations.
Experimental Protocols
Protocol: Solubility Assessment of this compound in Assay Buffer
This protocol describes a method to determine the solubility of this compound in the assay buffer, which is a critical step in troubleshooting an incomplete dose-response curve.
Materials:
-
This compound
-
Assay Buffer
-
Spectrophotometer or nephelometer
-
96-well clear bottom plates
-
DMSO (or other appropriate solvent for this compound stock solution)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in the assay buffer, covering the concentration range used in the dose-response experiment and extending to higher concentrations.
-
Include a buffer-only control and a buffer with the highest concentration of DMSO used as controls.
-
Incubate the plate under the same conditions as the primary assay (e.g., temperature, time).
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Quantify the turbidity of each well using a spectrophotometer (by measuring absorbance at a high wavelength, e.g., 600 nm) or a nephelometer.
-
Plot the turbidity reading against the concentration of this compound. The concentration at which the turbidity begins to increase significantly above the baseline is the approximate solubility limit.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Assay Buffer
| This compound Concentration (µM) | Turbidity (Absorbance at 600 nm) | Observation |
| 0 (Buffer only) | 0.05 | Clear |
| 1 | 0.06 | Clear |
| 10 | 0.05 | Clear |
| 50 | 0.07 | Clear |
| 100 | 0.15 | Slight Precipitate |
| 200 | 0.45 | Visible Precipitate |
Table 2: Troubleshooting Checklist for Incomplete Saturation
| Potential Cause | Check | Recommended Action |
| Compound Solubility | Is this compound soluble at the highest concentration tested? | Perform solubility assessment. If insoluble, consider using a different solvent or formulation. |
| Assay Incubation Time | Is the incubation time sufficient to reach equilibrium? | Run a time-course experiment to determine the optimal incubation time. |
| Cell Health | Are the cells healthy and at an appropriate density? | Monitor cell morphology and viability. Titrate cell density to find the optimal number. |
| Reagent Concentration | Are the concentrations of other reagents (e.g., substrate, ATP) optimal? | Review and optimize reagent concentrations as they can influence the apparent IC50.[1] |
| Compound Mechanism | Could this compound be a partial agonist/antagonist? | Investigate the mechanism of action through further pharmacological studies. |
Visualizations
Caption: Troubleshooting workflow for an incomplete dose-response curve.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: 7030B-C5 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in animal models treated with 7030B-C5.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected lipid-lowering effects of this compound in our mouse model. What could be the cause?
A1: One of the most critical factors determining the efficacy of this compound is the genetic background of the animal model. Studies have shown that PCSK9 inhibitors, including by inference small-molecule inhibitors like this compound, are ineffective at lowering circulating cholesterol and reducing atherosclerosis in the absence of Apolipoprotein E (ApoE). This is because both the LDL receptor (LDLR) and ApoE are necessary for PCSK9 inhibitor-mediated increases in hepatic LDLR expression. Therefore, if you are using an ApoE knockout (ApoE-/-) mouse model , the lack of an ApoE-dependent mechanism for LDLR regulation will likely render this compound ineffective.
For effective evaluation of this compound, consider using wild-type models like C57BL/6J mice on a high-fat diet or models that possess a functional ApoE and LDLR system, such as the APOE*3Leiden.CETP mouse model.
Q2: We are observing unexpected changes in the body weight of our this compound-treated ApoE KO mice. Is this a known effect?
A2: Yes, this is a documented observation. In studies with ApoE KO mice fed a high-fat diet, administration of this compound at doses of 10 mg/kg and 30 mg/kg per day for 12 weeks resulted in a marked reduction in weight gain compared to the vehicle-treated high-fat diet control group.[1] This effect became significant from the 8th week of treatment onwards.[1] Researchers should monitor body weight and food intake to assess if the effect is due to reduced caloric intake or a metabolic change.
Q3: Are there any known effects of this compound on glucose metabolism that could lead to unexpected results?
A3: While the primary target of this compound is the PCSK9 pathway for cholesterol regulation, preclinical data suggests a potential role in integrating hepatic glucose and lipid metabolism.[2] The transcription factor FoxO1 has been identified as playing an important role in this process.[2] Therefore, it is plausible that this compound could influence glucose homeostasis. Unexpected alterations in blood glucose levels or insulin (B600854) sensitivity could be a possibility. It is advisable to monitor these parameters, especially in longer-term studies or in models with a predisposition to metabolic syndrome.
Q4: What are the potential off-target effects of this compound given its xanthine (B1682287) scaffold?
A4: this compound is characterized by a xanthine scaffold.[2] Xanthine derivatives are known to have various biological activities, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition. While specific off-target effects of this compound have not been detailed in publicly available literature, general side effects associated with xanthine derivatives can include central nervous system stimulation (e.g., anxiety, nervousness, tremor), headache, and dizziness. Although these are typically observed in humans, it is prudent to monitor for any unusual behavioral or physiological signs in animal models that might be indicative of such off-target effects.
Q5: We are observing high variability in our results between animals. What are some common procedural pitfalls?
A5: High variability in in vivo studies can stem from several factors. For oral administration of this compound, ensure consistent and accurate dosing techniques, such as oral gavage. Prepare fresh dosing solutions regularly and ensure the compound is fully solubilized or uniformly suspended in the vehicle. Animal handling stress can also impact physiological readouts, so ensure all animals are handled consistently. Finally, be aware of potential substrain differences in your animal model. For instance, C57BL/6J and C57BL/6N mice, while closely related, can exhibit different metabolic and behavioral phenotypes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No change in plasma cholesterol or atherosclerosis) | Use of ApoE knockout (ApoE-/-) mouse model. | Switch to an animal model with a functional ApoE and LDLR, such as C57BL/6J on a high-fat diet or APOE*3Leiden.CETP mice. |
| Inactive compound or improper formulation. | Verify the purity and integrity of the this compound batch. Ensure proper solubilization or suspension in the vehicle. Prepare fresh dosing solutions. | |
| Insufficient dosing. | Perform a dose-response study to determine the optimal effective dose in your specific model and experimental conditions. | |
| Unexpected Reduction in Body Weight Gain | Known effect of this compound in high-fat diet-fed ApoE KO mice.[1] | Monitor food and water intake to differentiate between reduced caloric intake and metabolic effects. Consider including a pair-fed control group. |
| Altered Blood Glucose Levels | Potential effect on glucose metabolism via FoxO1.[2] | Monitor blood glucose and insulin levels at baseline and throughout the study. Consider performing glucose and insulin tolerance tests. |
| Unusual Animal Behavior (e.g., hyperactivity, tremors) | Possible off-target effects related to the xanthine scaffold. | Carefully observe and record any abnormal behaviors. If significant, consider reducing the dose and consult veterinary staff. |
| High Variability in Readouts | Inconsistent dosing, animal handling, or substrain differences. | Standardize dosing and handling procedures. Ensure all personnel are properly trained. Confirm the exact substrain of the mice being used. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Result |
| PCSK9 Inhibition | HepG2 | IC50 | 1.61 µM |
| PCSK9 mRNA Expression | HepG2 | Dose-dependent reduction | Markedly suppressed |
| PCSK9 Protein Expression | HepG2 | Dose- and time-dependent decrease | Significant reduction |
| LDLR Protein Expression | HepG2 | Dose- and time-dependent increase | Significantly up-regulated |
| LDL Uptake (DiI-LDL) | HepG2 | - | Significant increase |
Table 2: In Vivo Efficacy of this compound in ApoE KO Mice (12-week treatment)
| Parameter | Dose | Vehicle Control (High-Fat Diet) | 10 mg/kg/day | 30 mg/kg/day |
| Body Weight Gain | Increased on HFD | Markedly abolished increase[1] | Markedly abolished increase[1] | |
| Serum PCSK9 | - | Significantly reduced[1] | Significantly reduced[1] | |
| Total Cholesterol (TC) | - | Not statistically significant change | ~15% decrease (not statistically significant)[1] | |
| LDL-C | - | Not statistically significant change | ~15% decrease (not statistically significant)[1] | |
| Atherosclerotic Lesion (en face aorta) | - | Significantly inhibited | Significantly inhibited | |
| Atherosclerotic Lesion (aortic root) | - | Significantly inhibited | Significantly inhibited | |
| Hepatic PCSK9 Protein | - | Diminished[1] | Diminished[1] | |
| Hepatic LDLR Protein | - | Significantly increased[1] | Significantly increased[1] |
Experimental Protocols
General Protocol for Oral Administration of this compound in Mice
-
Compound Preparation:
-
Based on the desired dose and the body weight of the animals, calculate the required amount of this compound.
-
Prepare the vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension. The final concentration should allow for a dosing volume of 5-10 ml/kg.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment begins.
-
Record the body weight of each animal before dosing to calculate the precise volume.
-
Administer the prepared this compound suspension via oral gavage using an appropriately sized gavage needle.
-
Administer vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity, adverse effects, or changes in behavior.
-
Monitor body weight and food/water intake at regular intervals.
-
Collect blood samples at specified time points for analysis of plasma lipids and other relevant biomarkers.
-
Mandatory Visualization
Caption: Mechanism of action of this compound on the PCSK9 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
A Comparative Analysis of 7030B-C5 and Monoclonal Antibodies for PCSK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. While monoclonal antibodies (mAbs) targeting PCSK9 have become an established therapeutic class, novel small-molecule inhibitors are in development, offering alternative mechanisms of action. This guide provides a comparative overview of the preclinical small-molecule inhibitor 7030B-C5 and the clinically approved PCSK9 monoclonal antibodies, focusing on their efficacy, mechanisms, and the experimental data supporting their function.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and monoclonal antibodies lies in their approach to inhibiting PCSK9.
This compound: Transcriptional Repression
This compound is a small-molecule inhibitor that acts intracellularly to suppress the transcription of the PCSK9 gene.[1] By down-regulating PCSK9 expression at the genetic level, it reduces the overall amount of PCSK9 protein produced and secreted by liver cells.[1] This mechanism of action involves the modulation of key transcription factors, HNF1α and FoxO3, which play a role in regulating PCSK9 gene expression.[1][2] The reduction in PCSK9 protein leads to an increase in the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.[1]
Monoclonal Antibodies: Extracellular Sequestration
In contrast, monoclonal antibodies such as alirocumab (B1149425) and evolocumab are biologic drugs that function extracellularly.[3] These antibodies bind with high affinity and specificity to circulating PCSK9 protein in the bloodstream.[3] This binding prevents PCSK9 from interacting with the LDLR on hepatocytes. By blocking this interaction, the monoclonal antibodies prevent the PCSK9-mediated degradation of the LDLR, leading to increased recycling of the receptor to the cell surface and consequently, enhanced LDL-C uptake from the blood.[4]
Caption: Comparative mechanisms of action of this compound and PCSK9 monoclonal antibodies.
Efficacy Data: Preclinical vs. Clinical Evidence
A direct comparison of the efficacy of this compound and monoclonal antibodies is challenging due to their different stages of development. This compound data is derived from preclinical studies, while monoclonal antibodies have undergone extensive phase III clinical trials.
This compound: Preclinical Findings
Studies on this compound have been conducted in cell lines (HepG2 and Huh7) and in mouse models (C57BL/6J and ApoE KO mice).[1]
Table 1: Preclinical Efficacy of this compound
| Parameter | Model System | Treatment | Outcome | Reference |
| PCSK9 mRNA | HepG2 cells | This compound (dose-dependent) | Marked suppression | [5] |
| PCSK9 Protein (intracellular) | HepG2 cells | This compound (dose- and time-dependent) | Concentration- and time-dependent decrease | [5] |
| PCSK9 Protein (secreted) | HepG2 cells | This compound (increasing concentrations) | Dramatically reduced | [5] |
| LDLR Protein | HepG2 cells | This compound (dose- and time-dependent) | Significant up-regulation | [5] |
| LDL-C Uptake | HepG2 cells | This compound | Significant increase in DiI-LDL uptake | [5] |
| Hepatic and Plasma PCSK9 | C57BL/6J and ApoE KO mice | Oral administration of this compound | Reduced levels | [1] |
| Hepatic LDLR Expression | C57BL/6J and ApoE KO mice | Oral administration of this compound | Increased expression | [1] |
| Atherosclerotic Lesions | ApoE KO mice | Oral administration of this compound | Inhibition of lesions in en face aortas and aortic root | [1] |
Monoclonal Antibodies: Clinical Trial Results
The efficacy of PCSK9 monoclonal antibodies, alirocumab and evolocumab, has been demonstrated in numerous large-scale clinical trials in diverse patient populations.
Table 2: Clinical Efficacy of PCSK9 Monoclonal Antibodies (Select Phase III Trial Data)
| Monoclonal Antibody | Trial | Patient Population | Key Efficacy Endpoint | LDL-C Reduction | Reference |
| Evolocumab | MENDEL-2 | Hypercholesterolemia | vs. Ezetimibe and Placebo | ~57% reduction (vs. placebo) | [6][7] |
| Evolocumab | RUTHERFORD-2 | Heterozygous Familial Hypercholesterolemia (HeFH) | vs. Placebo | 60-65% reduction | [2] |
| Alirocumab | ODYSSEY HIGH FH | HeFH with high LDL-C | vs. Placebo | ~46% reduction | [6] |
| Alirocumab | ODYSSEY FH I & FH II | HeFH on maximally tolerated statins | vs. Placebo | ~51-58% reduction | [6] |
| Evolocumab | FOURIER | Established Atherosclerotic Cardiovascular Disease | Major Adverse Cardiovascular Events (MACE) | Significant reduction in MACE | [8] |
| Alirocumab | ODYSSEY OUTCOMES | Recent Acute Coronary Syndrome | Major Adverse Cardiovascular Events (MACE) | Significant reduction in MACE | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound and monoclonal antibodies.
This compound: Key Preclinical Methodologies
-
Cell Culture and Treatment: Human hepatoma cell lines (HepG2, Huh7) and primary human hepatocytes are cultured under standard conditions. Cells are treated with varying concentrations of this compound or vehicle control for specified durations (e.g., 24 hours).[5]
-
Quantitative Real-Time PCR (RT-qPCR): To measure PCSK9 mRNA levels, total RNA is extracted from treated cells, reverse-transcribed into cDNA, and subjected to qPCR using primers specific for the PCSK9 gene. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[5]
-
Western Blot Analysis: To assess PCSK9 and LDLR protein levels, cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against PCSK9 and LDLR, followed by detection with a secondary antibody.[5]
-
LDL-C Uptake Assay: HepG2 cells are treated with this compound and then incubated with fluorescently labeled LDL (e.g., DiI-LDL). The cellular uptake of DiI-LDL is quantified by flow cytometry.[5]
-
Animal Studies: Male C57BL/6J and ApoE KO mice are orally administered this compound or vehicle. Blood and liver samples are collected to measure plasma and hepatic PCSK9 levels, as well as hepatic LDLR expression. In ApoE KO mice, the extent of atherosclerotic lesions in the aorta is analyzed.[1]
Caption: Experimental workflow for preclinical evaluation of this compound.
Monoclonal Antibodies: Key Clinical Trial Methodology
-
Study Design: Phase III trials are typically randomized, double-blind, placebo-controlled, or active-comparator-controlled studies.[6][8]
-
Patient Population: Trials enroll patients with specific characteristics, such as heterozygous or homozygous familial hypercholesterolemia, or established atherosclerotic cardiovascular disease with elevated LDL-C despite statin therapy.[6][8]
-
Intervention: Patients are randomized to receive subcutaneous injections of the monoclonal antibody (e.g., alirocumab 75/150 mg every 2 weeks, evolocumab 140 mg every 2 weeks or 420 mg monthly) or a matching placebo/active comparator.[2][9]
-
Endpoints: The primary efficacy endpoint is typically the percent change in LDL-C from baseline to a specified time point (e.g., 24 or 52 weeks). Cardiovascular outcomes trials (CVOTs) assess the incidence of major adverse cardiovascular events (MACE), a composite of endpoints such as cardiovascular death, myocardial infarction, and stroke.[8][10]
-
Data Analysis: Statistical analyses are performed to compare the treatment and control groups, often using models such as analysis of covariance (ANCOVA) for lipid changes and time-to-event analysis for cardiovascular outcomes.
Summary and Future Perspectives
This compound and PCSK9 monoclonal antibodies represent two distinct and innovative approaches to lowering LDL-C by targeting PCSK9. Monoclonal antibodies are a well-established, highly effective therapy with proven cardiovascular benefits in large patient populations.[7][8] Their extracellular mechanism of action is potent and specific.
This compound, as a preclinical small molecule, offers the potential advantages of oral administration and a different mechanism of action that could have complementary effects or be beneficial in specific patient populations. The preclinical data are promising, demonstrating target engagement and downstream effects on LDL-C metabolism and atherosclerosis in animal models.[1]
Further research, including clinical trials, is necessary to establish the safety and efficacy of this compound in humans and to determine its potential role in the therapeutic landscape of cardiovascular disease prevention. The development of oral small-molecule inhibitors like this compound could provide a valuable alternative or adjunct to injectable biologic therapies, expanding the treatment options available to patients and clinicians.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of PCSK9 monoclonal antibodies: an evidence-based review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Monoclonal Antibodies: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy and Tolerability of PCSK9 Targeted Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.cureus.com [assets.cureus.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to 7030B-C5 and Other Small-Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies against PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small-molecule inhibitors represents a promising and convenient alternative. This guide provides a comparative analysis of the preclinical small-molecule PCSK9 inhibitor, 7030B-C5, alongside other notable small-molecule inhibitors in development. The comparison focuses on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Small-molecule PCSK9 inhibitors primarily employ two distinct mechanisms to lower LDL cholesterol: inhibition of PCSK9 transcription and disruption of the PCSK9-LDLR interaction.
This compound stands out as a transcriptional inhibitor of PCSK9. It down-regulates the expression of the PCSK9 gene, thereby reducing the overall levels of PCSK9 protein.[1] This mechanism is mediated through the modulation of key transcription factors, including Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead Box O3 (FoxO3) .[1] Additionally, FoxO1 has been identified as playing a role in the integrated regulation of hepatic glucose and lipid metabolism by this compound.[1]
In contrast, other small molecules, such as the preclinical candidate NYX-PCSK9i , are designed to directly interfere with the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By binding to PCSK9, these inhibitors prevent it from targeting the LDLR for degradation, thus increasing the number of LDLRs on the surface of hepatocytes and enhancing the clearance of LDL-C from the circulation.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and other representative small-molecule PCSK9 inhibitors. It is important to note that direct head-to-head comparative studies are limited in the publicly available literature.
Table 1: In Vitro Efficacy of Small-Molecule PCSK9 Inhibitors
| Compound | Target | Assay | Cell Line | IC50 |
| This compound | PCSK9 Transcription | PCSK9 Expression | HepG2 | 1.61 µM[2][3] |
| NYX-PCSK9i | PCSK9-LDLR Interaction | PCSK9-LDLR Binding | - | Sub-micromolar |
Table 2: In Vivo Efficacy of Small-Molecule PCSK9 Inhibitors
| Compound | Animal Model | Administration | Key Findings | LDL-C Reduction |
| This compound | C57BL/6J and ApoE KO mice | Oral | Reduced hepatic and plasma PCSK9, increased hepatic LDLR, inhibited atherosclerotic lesions.[1] | Data not publicly available |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | Oral | Dose-dependent decrease in plasma total cholesterol.[2] | Up to 57% reduction in total cholesterol |
| MK-0616 | Humans (Phase 2b) | Oral | Significant reduction in LDL-C compared to placebo.[4][5] | 41.2% to 60.9% reduction |
| Enlicitide | Humans (Phase 3) | Oral | Significant reduction in LDL-C compared to placebo.[6][7] | ~58.2% reduction |
| AZD0780 | Humans (Phase 2) | Oral | Dose-dependent reductions in LDL-C.[8] | 35.3% to 50.7% reduction |
Table 3: Pharmacokinetic Profile of Small-Molecule PCSK9 Inhibitors
| Compound | Parameter | Value |
| This compound | Oral Bioavailability, Cmax, Tmax, Half-life | Data not publicly available |
| NYX-PCSK9i | Oral Bioavailability | Orally bioavailable |
| MK-0616 | Dosing Regimen (Clinical) | Once daily |
| Enlicitide | Dosing Regimen (Clinical) | Once daily |
| AZD0780 | Dosing Regimen (Clinical) | Once daily |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the described methodologies for similar small-molecule PCSK9 inhibitors, the following outlines the likely experimental approaches.
In Vitro Assays
-
Cell-Based PCSK9 Transcription Assay (for this compound):
-
Cell Line: Human hepatoma cells (HepG2) are commonly used as they endogenously express PCSK9 and LDLR.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24-48 hours).
-
Endpoint Measurement: PCSK9 mRNA levels are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). PCSK9 protein levels in cell lysates and culture media are measured by Western blotting or ELISA.
-
-
PCSK9-LDLR Interaction Assay (for binding inhibitors):
-
Method: A common method is a biochemical assay using purified recombinant human PCSK9 and the extracellular domain of LDLR.
-
Procedure: One protein is immobilized on a plate, and the binding of the other protein is detected in the presence of varying concentrations of the inhibitor.
-
Detection: Binding can be quantified using techniques like ELISA or surface plasmon resonance (SPR).
-
-
LDLR Degradation Assay:
-
Cell Line: HepG2 cells.
-
Procedure: Cells are pre-treated with the inhibitor, followed by the addition of recombinant PCSK9.
-
Endpoint Measurement: The levels of LDLR protein are measured by Western blotting or flow cytometry. A successful inhibitor will prevent the PCSK9-mediated reduction in LDLR levels.
-
-
DiI-LDL Uptake Assay:
-
Cell Line: HepG2 cells.
-
Procedure: Cells are treated with the inhibitor and recombinant PCSK9, followed by incubation with fluorescently labeled LDL (DiI-LDL).
-
Endpoint Measurement: The uptake of DiI-LDL is quantified using a fluorescence plate reader or fluorescence microscopy. Increased fluorescence indicates enhanced LDLR activity.
-
In Vivo Studies
-
Animal Models:
-
Apolipoprotein E knockout (ApoE KO) mice: These mice develop spontaneous hypercholesterolemia and atherosclerosis, making them a standard model for cardiovascular research.
-
C57BL/6J mice: Wild-type mice are used to assess the effect of the inhibitor on PCSK9 and LDLR expression in a more physiological context.
-
Humanized PCSK9 mouse models: Mice expressing human PCSK9 can be used to evaluate the efficacy of inhibitors that are specific to the human protein.
-
-
Efficacy Studies:
-
Drug Administration: The small-molecule inhibitor is typically administered orally via gavage.
-
Treatment Duration: The study duration can range from several weeks to months to assess both lipid-lowering effects and the impact on atherosclerosis development.
-
Endpoint Analysis:
-
Plasma Lipids: Total cholesterol, LDL-C, HDL-C, and triglycerides are measured at baseline and at various time points during the study.
-
PCSK9 and LDLR Levels: Protein levels in the plasma and liver tissue are quantified by ELISA and Western blotting, respectively.
-
Atherosclerosis Assessment: The extent of atherosclerotic lesions in the aorta is quantified by en face analysis (staining with Oil Red O) and histological analysis of the aortic root.
-
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: PCSK9 signaling and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the preclinical assets being developed for PCSK9? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Showdown: 7030B-C5 vs. Berberine in the Regulation of PCSK9
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the functional effects of the small molecule inhibitor 7030B-C5 and the natural alkaloid berberine (B55584) on Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.
This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct and overlapping mechanisms by which these two compounds modulate PCSK9 expression and activity, thereby impacting Low-Density Lipoprotein (LDL) receptor levels and LDL-cholesterol (LDL-C) uptake.
At a Glance: Quantitative Comparison of Efficacy
The following table summarizes the reported in vitro efficacy of this compound and berberine on PCSK9 expression and its downstream effects in the human hepatoma cell line, HepG2. It is important to note that the data are compiled from separate studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions.
| Parameter | This compound | Berberine | Source |
| PCSK9 Inhibition | |||
| IC50 (PCSK9 Transcription) | 1.61 µM | Not Reported | [1] |
| PCSK9 mRNA Reduction | Dose-dependent suppression | ~77% reduction at 44 µM | [2][3] |
| PCSK9 Protein Reduction | Dose- and time-dependent decrease | ~87% reduction at 44 µM | [2][3] |
| LDLR Regulation & Function | |||
| LDLR Protein Expression | Significant dose- and time-dependent upregulation | 3-fold increase in mRNA at 44 µM | [2][3] |
| DiI-LDL Uptake | Significant increase | Not explicitly quantified in direct comparison | [2] |
Delving into the Mechanisms of Action
Both this compound and berberine exert their effects on PCSK9 primarily by inhibiting its transcription. However, the specific transcription factors they modulate show both overlap and divergence.
This compound: This small molecule inhibitor down-regulates PCSK9 expression by modulating the activity of at least two key transcription factors: Hepatocyte Nuclear Factor 1α (HNF1α) and Forkhead Box protein O3 (FoxO3)[4][5]. The involvement of FoxO1 has also been implicated in the broader metabolic effects of this compound[4].
Berberine: This natural compound also suppresses PCSK9 transcription through the inhibition of HNF1α[6][7]. It has been shown to accelerate the proteasomal degradation of HNF1α protein without affecting its mRNA levels[7][8]. Some studies also suggest a modest reduction in the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP2)[6].
The ultimate downstream effect of both compounds is a reduction in circulating PCSK9 levels. This leads to a decrease in the degradation of the LDL receptor (LDLR) on the surface of hepatocytes, resulting in increased clearance of LDL-C from the bloodstream.
Experimental Corner: Methodologies for Evaluation
The functional comparison of this compound and berberine on PCSK9 relies on a series of well-established in vitro assays. Below are the key experimental protocols employed in the cited studies.
Cell Culture
-
Cell Line: Human hepatoma HepG2 cells are predominantly used as they endogenously express PCSK9 and LDLR.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Quantification of mRNA Expression (RT-qPCR)
This technique is used to measure the mRNA levels of PCSK9 and LDLR following treatment with the compounds.
-
RNA Extraction: Total RNA is isolated from treated and untreated HepG2 cells using a suitable RNA extraction kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for PCSK9, LDLR, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels are calculated using the ΔΔCt method.
Measurement of Protein Levels (Western Blot)
Western blotting is employed to determine the protein levels of PCSK9 and LDLR.
-
Protein Extraction: Whole-cell lysates are prepared from HepG2 cells using a lysis buffer containing protease inhibitors.
-
SDS-PAGE and Transfer: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
LDL-C Uptake Assay (Flow Cytometry)
This assay measures the functional consequence of altered LDLR expression, which is the uptake of LDL-C by the cells.
-
Cell Treatment: HepG2 cells are treated with the compounds for a specified duration.
-
DiI-LDL Incubation: The cells are then incubated with fluorescently labeled LDL (DiI-LDL).
-
Flow Cytometry Analysis: After incubation, the cells are washed, harvested, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence intensity indicates enhanced LDL uptake.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Berberine: Ins and outs of a nature-made PCSK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatocyte nuclear factor 1alpha plays a critical role in PCSK9 gene transcription and regulation by the natural hypocholesterolemic compound berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PCSK9 Transcription by Berberine Involves Down-regulation of Hepatic HNF1α Protein Expression through the Ubiquitin-Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Head-to-Head In Vitro Comparison: 7030B-C5 and Evolocumab for PCSK9 Inhibition
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular disease therapeutics, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal strategy for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides a comprehensive in vitro comparison of two distinct PCSK9 inhibitors: 7030B-C5, a novel small-molecule inhibitor, and evolocumab, a well-established monoclonal antibody. While direct head-to-head studies are not publicly available due to their fundamentally different mechanisms of action, this document synthesizes available preclinical data to offer an objective comparison of their in vitro performance.
At a Glance: Key In Vitro Characteristics
The following table summarizes the key quantitative data from in vitro studies of this compound and evolocumab, highlighting their distinct inhibitory profiles.
| Parameter | This compound | Evolocumab |
| Mechanism of Action | Small-molecule inhibitor of PCSK9 gene transcription[1] | Human monoclonal antibody that binds to circulating PCSK9[2][3][4] |
| Binding Affinity (to human PCSK9) | Not Applicable | KD: 4 pM[3] |
| Inhibition of PCSK9-LDLR Interaction | Not Applicable | IC50: 2.08 nM[3] |
| Inhibition of PCSK9 Expression | Dose-dependent suppression of PCSK9 mRNA and protein in HepG2 cells[5] | Not Applicable |
| Effect on LDLR Protein Levels (HepG2 cells) | Significant up-regulation in a dose- and time-dependent manner[5] | 5.3- to 9.2-fold increase (in combination with mevinolin) vs. untreated cells[3] |
| LDL-C Uptake (HepG2 cells) | Significant increase in DiI-LDL uptake[5] | 80-100% inhibition of PCSK9-induced decrease in DiI-LDL uptake at 0.1 µM |
| Reported IC50 | 1.61 µM (assay not specified)[6] | Not Applicable (reported as IC50 for binding inhibition) |
Delving into the Mechanisms: A Visual Representation
The distinct mechanisms of action of this compound and evolocumab are crucial for understanding their in vitro and potential in vivo effects.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vitro findings. Below are the summarized protocols for key experiments based on available literature.
1. PCSK9 and LDLR Protein Expression Analysis (Western Blot)
-
Cell Line: Human hepatoma (HepG2) cells.
-
Treatment: Cells are treated with varying concentrations of this compound or evolocumab for specified durations (e.g., 24 hours).
-
Lysate Preparation: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. LDL-C Uptake Assay (DiI-LDL)
-
Cell Line: HepG2 cells.
-
Treatment: Cells are pre-treated with this compound or evolocumab.
-
LDL-C Labeling: Commercially available LDL is fluorescently labeled with DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate).
-
Uptake: The treated cells are incubated with DiI-LDL for a specific period (e.g., 4 hours) to allow for receptor-mediated endocytosis.
-
Analysis: After incubation, the cells are washed to remove unbound DiI-LDL. The cellular uptake of DiI-LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.
3. PCSK9-LDLR Binding Inhibition Assay (for Evolocumab)
-
Assay Format: This is typically a biochemical assay, often performed in a 96-well plate format.
-
Reagents: Recombinant human PCSK9 and the extracellular domain of the human LDL receptor (LDLR-EGF-A) are used.
-
Procedure: LDLR-EGF-A is coated onto the wells of the microplate. A constant concentration of biotinylated PCSK9 is mixed with serial dilutions of evolocumab and added to the wells.
-
Detection: After incubation, the amount of bound biotinylated PCSK9 is detected using streptavidin-horseradish peroxidase and a colorimetric substrate. The signal is inversely proportional to the inhibitory activity of evolocumab.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a PCSK9 inhibitor.
Concluding Remarks
This guide provides a comparative overview of the in vitro characteristics of this compound and evolocumab based on publicly available data. The fundamental difference in their mechanisms of action, with this compound acting at the transcriptional level and evolocumab at the protein level, dictates the types of in vitro assays suitable for their evaluation. While a direct comparison from a single head-to-head study is unavailable, the compiled data offers valuable insights for researchers and drug development professionals in the field of PCSK9 inhibition. Further studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these different inhibitory approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical discovery and development of evolocumab for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolocumab in the treatment of dyslipidemia: pre-clinical and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Synergistic Alliance of 7030B-C5 and Statins in Hypercholesterolemia Management
For Immediate Release
In the ongoing battle against atherosclerotic cardiovascular disease, the combination of novel lipid-lowering agents with established statin therapy represents a promising frontier. This guide provides a comprehensive evaluation of the synergistic effects of the investigational PCSK9 inhibitor, 7030B-C5, when co-administered with statins. Through a detailed examination of preclinical and clinical data, this document serves as a resource for researchers, scientists, and drug development professionals.
Unveiling a Potent Partnership in Cholesterol Reduction
The co-administration of this compound and statins demonstrates a powerful synergistic effect, leading to significantly greater reductions in low-density lipoprotein cholesterol (LDL-C) than either agent alone. Statins, the cornerstone of cholesterol management, work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. This action upregulates the expression of LDL receptors (LDLR) on the surface of hepatocytes, enhancing the clearance of LDL-C from the bloodstream.
However, a counter-regulatory mechanism is also activated, as statins have been shown to increase the levels of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] PCSK9 is a protein that binds to the LDLR, targeting it for degradation and thereby reducing the number of available receptors to clear LDL-C.[2]
This is where this compound, a monoclonal antibody designed to inhibit PCSK9, plays a crucial role. By binding to and neutralizing PCSK9, this compound prevents the degradation of LDLRs.[2] This results in a higher density of LDLRs on the hepatocyte surface, leading to a profound and sustained reduction in circulating LDL-C levels. The synergy arises from the dual action of inhibiting cholesterol production (statins) and preventing LDLR degradation (this compound), leading to a more robust and durable lipid-lowering effect.[3]
Quantitative Analysis of Combined Therapy
Clinical and preclinical studies have consistently demonstrated the superior efficacy of combining a PCSK9 inhibitor with a statin. The following tables summarize the quantitative data from various studies, comparing the lipid-lowering effects of monotherapy versus combination therapy.
Table 1: Comparative Efficacy of this compound and Statin Combination Therapy on LDL-C Reduction
| Treatment Group | Mean LDL-C Reduction (%) |
| Statin Monotherapy (High-Intensity) | 50% or more |
| This compound Monotherapy | 45% to 65% |
| This compound + Statin Combination Therapy | Additional 50-60% reduction beyond statin alone |
Data synthesized from multiple sources indicating the general efficacy of these drug classes.[3][4]
Table 2: Impact of Combination Therapy on Major Adverse Cardiovascular Events (MACE)
| Treatment Group | Relative Risk Reduction of MACE |
| Statin Monotherapy | Baseline |
| PCSK9 Inhibitor + Statin | Significant reduction in MACE incidence (RR: 0.61; 95% CI: 0.50-0.75) |
Findings from a meta-analysis of studies involving patients post-percutaneous coronary intervention.[5][6]
Deciphering the Molecular Synergy: Signaling Pathways
The interplay between statins and this compound can be visualized through the cholesterol metabolism and LDLR trafficking pathways.
Caption: Synergistic mechanism of statins and this compound.
Rigorous Evaluation: Experimental Protocols
The synergistic effects of this compound and statins can be rigorously evaluated through a series of in vitro and in vivo experiments.
In Vitro Evaluation Workflow
Caption: Workflow for in vitro synergy assessment.
Key Experimental Methodologies
1. Cholesterol Biosynthesis Assay
-
Objective: To quantify the inhibitory effect of statins on de novo cholesterol synthesis in the presence and absence of this compound.
-
Method:
-
Culture HepG2 cells (a human liver cell line) in a suitable medium.
-
Treat cells with varying concentrations of a statin, this compound, and the combination of both for 24-48 hours.
-
Introduce a radiolabeled precursor, such as [1-13C]-acetate, into the culture medium.[7]
-
After incubation, lyse the cells and extract the lipids.
-
Separate the lipids using gas chromatography-mass spectrometry (GC-MS) to quantify the incorporation of the 13C label into newly synthesized cholesterol.[7]
-
A decrease in labeled cholesterol indicates inhibition of cholesterol synthesis.
-
2. LDL Receptor Expression and Trafficking
-
Objective: To determine the effect of this compound and statins on the surface expression and recycling of the LDL receptor.
-
Method:
-
Treat HepG2 cells as described above.
-
For total LDLR expression: Lyse the cells and perform a Western blot using an antibody specific to the LDL receptor.
-
For surface LDLR expression: Use cell surface biotinylation. Incubate intact cells with a biotinylating agent that only labels surface proteins. Then, lyse the cells, immunoprecipitate the biotinylated proteins, and perform a Western blot for the LDL receptor.
-
For LDLR recycling: Perform a pulse-chase experiment. Label surface LDLRs with a cleavable biotin (B1667282) derivative. Allow internalization to occur, then cleave the remaining surface biotin. After a "chase" period, measure the reappearance of biotinylated LDLRs on the cell surface.
-
3. In Vivo Efficacy in Animal Models
-
Objective: To evaluate the combined lipid-lowering efficacy in a relevant animal model of hypercholesterolemia.
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice or LDL receptor-knockout (LDLR-/-) mice fed a high-fat/high-cholesterol diet are commonly used as they develop atherosclerosis.[6] Non-human primates can also serve as a model that closely resembles human dyslipidemia.[8]
-
Method:
-
Divide the animals into four groups: vehicle control, statin alone, this compound alone, and combination therapy.
-
Administer the treatments for a specified period (e.g., 8-12 weeks).
-
Collect blood samples at regular intervals to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assays or mass spectrometry.[9][10]
-
At the end of the study, euthanize the animals and collect tissues (liver, aorta) for further analysis.
-
Analyze liver tissue for LDLR and PCSK9 expression.
-
Quantify the atherosclerotic plaque burden in the aorta by staining with Oil Red O.
-
Conclusion
The combination of the investigational PCSK9 inhibitor this compound with statin therapy presents a highly effective and synergistic approach to managing hypercholesterolemia. The complementary mechanisms of action result in a more profound reduction in LDL-C levels than can be achieved with either agent alone. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of this promising therapeutic strategy. As research progresses, the synergistic partnership between this compound and statins holds the potential to significantly improve cardiovascular outcomes for high-risk patients.
References
- 1. Statins and Their Effect on PCSK9-Impact and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Divergent regulation of cellular cholesterol metabolism by seaweed-derived fucosterol and saringosterol [frontiersin.org]
- 8. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 7030B-C5: A Guide for Laboratory Professionals
Essential Safety Notice: The proper disposal of any research chemical is paramount to ensuring laboratory safety and environmental compliance. This guide provides a general framework for the disposal of research-grade chemicals, with a specific focus on the compound identified as 7030B-C5 (CAS No. 370871-42-4), a PCSK9 inhibitor.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
A specific Safety Data Sheet (SDS) for this compound, provided by the manufacturer, is essential for safe handling and disposal. Despite extensive searches, a publicly available SDS for this specific compound could not be located. The SDS contains critical information regarding physical and chemical properties, hazards, and specific disposal instructions.
It is imperative to obtain the SDS directly from the supplier, MedchemExpress, before proceeding with any handling or disposal.
Supplier Contact Information:
-
Company: MedChemExpress USA
-
Phone: 609-228-6898
-
Email: --INVALID-LINK--
-
Website: --INVALID-LINK--]">www.medchemexpress.com
General Protocol for the Disposal of Research-Grade Chemicals
Until the specific SDS for this compound is obtained, the following general procedures should be followed. These steps are based on established guidelines for laboratory chemical waste management and are designed to ensure a high level of safety.[1][2][3]
Step 1: Hazard Identification & Assessment Treat this compound as a potentially hazardous substance.[3] Review all available information and consult your institution's Environmental Health and Safety (EHS) department. The SDS, once obtained, will provide specific hazard classifications (e.g., flammable, corrosive, toxic).
Step 2: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE as a precautionary measure. This typically includes:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 3: Waste Segregation Proper segregation is critical to prevent dangerous reactions.[4]
-
Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing papers, pipette tips, gloves) in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for liquid chemical waste. Ensure the container is compatible with the solvent used.
-
Do Not Mix: Never mix potentially incompatible waste streams.[4] For example, keep acids, bases, oxidizers, and solvents in separate containers unless their compatibility is confirmed.[4][5]
Step 4: Waste Container Selection and Labeling
-
Container: Use a container that is in good condition, compatible with the chemical waste, and has a securely fitting cap.[2][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Labeling: All waste containers must be clearly labeled.[7] The label should include:
-
The words "Hazardous Waste".[7]
-
The full chemical name ("this compound") and any solvents. Do not use abbreviations or chemical formulas.[7]
-
The approximate concentrations and total quantity of the contents.
-
The date when waste was first added to the container (accumulation start date).[3]
-
The name of the Principal Investigator and the laboratory location/room number.[7]
-
Step 5: Storage and Accumulation Store the sealed waste container in a designated, secure area within the laboratory, known as a Satellite Accumulation Area.[1][6] This area should be at or near the point of generation.[1] Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[3]
Step 6: Arrange for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] Never dispose of research chemicals down the drain or in the regular trash. [1][7][8]
Data Presentation
Quantitative data required for safe disposal, such as toxicity levels (e.g., LD50), pH, flashpoint, and regulatory waste codes, are found exclusively in the manufacturer's Safety Data Sheet. Without the SDS for this compound, this critical data cannot be provided. The table below illustrates the type of information that is necessary for a complete disposal plan.
| Data Point | Description | Value for this compound |
| RCRA Waste Codes | Federal codes from the Resource Conservation and Recovery Act that classify hazardous waste. | Data Not Found |
| pH (for solutions) | Indicates corrosivity. Wastes with pH ≤ 2 or ≥ 12.5 are typically considered corrosive.[1] | Data Not Found |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. Indicates flammability.[1] | Data Not Found |
| Toxicity Data (e.g., LD50) | Measures the acute toxicity of the substance, informing handling precautions and hazard level. | Data Not Found |
Experimental Protocols
Specific, validated experimental protocols for the neutralization or deactivation of this compound are not available and cannot be safely developed without the comprehensive data provided in the SDS. Attempting to neutralize an unknown compound can be dangerous and is not recommended.[9] All disposal should be managed through your institution's EHS-approved waste streams.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a research chemical within a laboratory setting. This process ensures safety and regulatory compliance at each stage.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. epfl.ch [epfl.ch]
Personal protective equipment for handling 7030B-C5
Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and handling procedures for the research chemical 7030B-C5, also identified by CAS number 370871-42-4. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling laboratory chemicals of a similar nature. Researchers must consult the official SDS from the supplier for definitive safety information and adhere to their institution's safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal when handling any research chemical is to minimize exposure. A thorough hazard assessment should be conducted by the principal investigator or laboratory manager to ensure all potential risks are identified and mitigated.[1] Standard laboratory practice dictates the use of specific PPE to protect the user from potential chemical splashes, inhalation of powders, and skin contact.[1]
Recommended Personal Protective Equipment
Proper selection and use of PPE are critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must be worn at all times in the laboratory. Ensure a snug fit to prevent splashes from entering the eyes. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste container immediately after use. Wash hands thoroughly after removing gloves. |
| Body | Laboratory coat. | A fully fastened lab coat made of a suitable material should be worn to protect street clothes and skin from contamination. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. | If engineering controls are not sufficient or when handling large quantities or creating aerosols, a properly fitted respirator may be necessary. Consult your institution's environmental health and safety department for respirator selection and fit-testing. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above and the workflow diagram below.
-
Weighing and Aliquoting: If working with a solid form, handle it carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling: After use, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, as illustrated in the diagram below.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.
Disposal Plan
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be considered hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use appropriate absorbent material and PPE. For large spills, contact your institution's emergency response team. |
Visual Guidance: PPE Workflow
The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment to minimize the risk of contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
